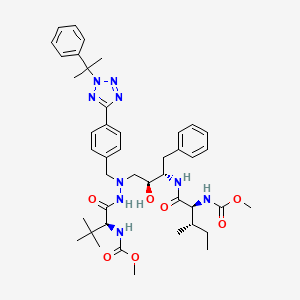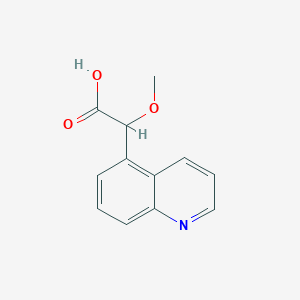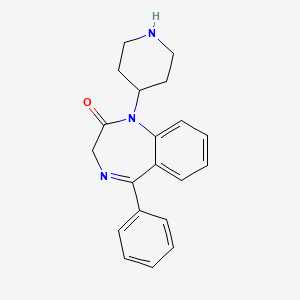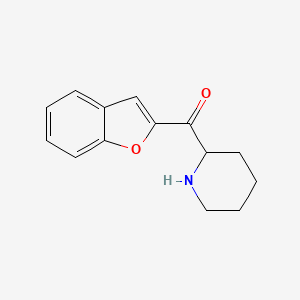![molecular formula C11H8BrFN4O3 B8352384 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one](/img/structure/B8352384.png)
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-bromo-1-methyl-1H-pyrazin-2-one with 4-fluoro-3-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Bromo-3-(4-fluoro-3-aminophenylamino)-1-methyl-1H-pyrazin-2-one.
Applications De Recherche Scientifique
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2,3-difluoropyridine: Another brominated and fluorinated compound with different applications.
4-Fluoro-3-nitroaniline: A precursor in the synthesis of the target compound.
1-Methyl-1H-pyrazin-2-one: The core structure of the compound.
Uniqueness
5-Bromo-3-[(4-fluoro-3-nitrophenyl)amino]-1-methylpyrazin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8BrFN4O3 |
|---|---|
Poids moléculaire |
343.11 g/mol |
Nom IUPAC |
5-bromo-3-(4-fluoro-3-nitroanilino)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H8BrFN4O3/c1-16-5-9(12)15-10(11(16)18)14-6-2-3-7(13)8(4-6)17(19)20/h2-5H,1H3,(H,14,15) |
Clé InChI |
CLBIPIYZEVKBJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C(C1=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-Hydroxyethyl)-2-sulfamoylbenzo[b]thiophene](/img/structure/B8352314.png)
![Diethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-fluorophenyl)cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B8352321.png)


![Ethyl (imidazo[1,2-a]pyridin-5-ylthio)acetate](/img/structure/B8352340.png)






![[2-(6-nitro-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8352404.png)

